2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-Chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound with the empirical formula CHClFNO.
Structure: It consists of a benzene ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group. Additionally, it contains an amide functional group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2,2,2-trifluoroethanol to form an ester intermediate. Subsequent amidation with ammonia or an amine yields the final product.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like hydrogen gas (for reduction) and nucleophiles (for substitution) are used.
Major Products: The reduced form (amino compound) and various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).
Medicine: No direct medical applications, but its derivatives may have pharmacological relevance.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with specific proteins or enzymes.
Pathways: Further research is needed to elucidate the exact pathways affected.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl and nitro substituents make it distinct.
Similar Compounds: Other nitro-substituted benzamides or related heterocycles.
Remember that this compound is primarily of interest to researchers exploring its synthetic potential and potential biological effects
Properties
Molecular Formula |
C16H9ClF6N2O4 |
---|---|
Molecular Weight |
442.69 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C16H9ClF6N2O4/c17-11-3-2-9(25(27)28)6-10(11)14(26)24-12-5-8(16(21,22)23)1-4-13(12)29-7-15(18,19)20/h1-6H,7H2,(H,24,26) |
InChI Key |
PPHPZOHVCTZMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC(F)(F)F |
Origin of Product |
United States |
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